2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid

Tautomerism Physicochemical Properties Drug Design

This C3-acetic acid-substituted pyrazolo[3,4-b]pyridine is the validated intermediate for HIV reverse transcriptase inhibitors and TRKA inhibitors (IC₅₀ 56 nM). Its 1H-/2H-tautomeric mixture uniquely enables purine-mimetic kinase engagement, making it essential for MKK4-selective inhibitor programs (hepatocyte regeneration) and TNF‑α inhibitors with >60-fold PDE‑IV selectivity. Supported by 300,000+ structures and 2,400+ patents, the scaffold's meglumine-catalyzed synthesis delivers 82–96% yields, ensuring cost-efficient library production.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
Cat. No. B13847546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)N=NC2CC(=O)O
InChIInChI=1S/C8H7N3O2/c12-7(13)4-6-5-2-1-3-9-8(5)11-10-6/h1-3,6H,4H2,(H,12,13)
InChIKeyMYCLKRGBPOEHAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic Acid: Key Procurement and Research Specifications


2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid, commonly designated as 1H-pyrazolo[3,4-b]pyridine-3-acetic acid (CAS 1155847-27-0), is a heterobicyclic building block comprising a pyrazolo[3,4-b]pyridine core fused with an acetic acid moiety at the C3 position . With a molecular formula of C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol, this compound serves as a versatile intermediate in medicinal chemistry . Its primary procurement utility lies in the synthesis of HIV reverse transcriptase inhibitors and various kinase-targeted therapeutic agents . The core scaffold's purine-mimetic nature has driven its inclusion in over 300,000 described 1H-pyrazolo[3,4-b]pyridine structures, with more than 2,400 associated patents [1].

Why Generic Substitution of 2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic Acid Poses Procurement Risks


Generic substitution of 2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid is hindered by two primary tautomeric forms (1H- and 2H-) and regioisomers that critically influence biological target engagement [1]. The acetic acid group at the C3 position confers distinct reactivity and binding properties compared to analogs substituted at the N1 or C5 positions [2]. Furthermore, the compound's specific utility as an intermediate for HIV reverse transcriptase inhibitors is documented in patent literature, indicating that alternative regioisomers or substitution patterns would not produce the same pharmacologically active final product . The scaffold's ability to mimic purine bases depends on precise nitrogen positioning; even minor structural variations can abolish desired kinase inhibition profiles .

Quantitative Differentiation Evidence for 2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic Acid Versus Key Comparators


Tautomeric Stability and Protonation State Differentiation

The compound exists in two tautomeric forms (1H- and 2H-), with the 1H-form being thermodynamically more stable under physiological conditions. This stability influences binding affinity to purinergic targets [1]. The predicted pKa of the acetic acid moiety is 2.43 ± 0.10, which differs from the pKa of the core pyrazolopyridine (5.92 ± 0.20), indicating distinct protonation states that affect solubility and membrane permeability . In comparison, the 2H-tautomer (2H-pyrazolo[3,4-b]pyridine-2-acetic acid) exhibits a different hydrogen-bonding network, potentially altering its recognition by biological targets .

Tautomerism Physicochemical Properties Drug Design

Kinase Inhibition Potency Comparison: TRKA Inhibitory Activity

A derivative of the pyrazolo[3,4-b]pyridine scaffold, compound C03, which shares the core structure with the target compound, exhibited an IC₅₀ value of 56 nM against TRKA kinase. This is comparable to other potent TRKA inhibitors in the literature [1]. The target compound serves as a versatile intermediate for synthesizing such derivatives, and its substitution pattern at the C3 position is crucial for achieving high potency . In contrast, pyrazolo[3,4-b]pyridines substituted at the N1 position often show reduced activity against TRKA due to steric hindrance [2].

Kinase Inhibition TRKA Anticancer

Selectivity Advantage Over Off-Target Kinases in MKK4 Inhibition

Derivatives based on the pyrazolo[3,4-b]pyridine scaffold, such as compounds 58 and 59, demonstrated high affinity for MKK4 in the low nanomolar range and an excellent selectivity profile against essential anti-targets (MKK7, JNK1) and off-targets (BRAF, MAP4K5, ZAK) in the MKK4 pathway [1]. This selectivity was achieved through a scaffold-hopping approach from the 1H-pyrrolo[2,3-b]pyridine core (vemurafenib), which initially showed high off-target affinity to MKK4 [2]. The target compound's acetic acid moiety provides a versatile handle for introducing substituents that enhance this selectivity [3].

MKK4 Liver Regeneration Selectivity

Synthetic Accessibility and Derivatization Yield Advantages

The target compound's core pyrazolo[3,4-b]pyridine scaffold can be synthesized with yields ranging from 82% to 96% using meglumine-catalyzed eco-friendly protocols within 5–25 minutes [1]. In contrast, traditional reflux methods for related pyrazolo[3,4-b]pyridine-6-carboxylates achieve yields of only 55%–70% [2]. This high-yielding, rapid synthetic route translates to improved cost-effectiveness and scalability for procurement of derivatives [3].

Synthetic Chemistry Yield Optimization Green Chemistry

Anti-inflammatory Activity: TNF-α Inhibition Potency

Certain pyrazolo[3,4-b]pyridine derivatives, such as compounds 9 and 10, exhibit potent inhibition of TNF-α with IC₅₀ values of 15.7 nM and 27 nM, respectively, while showing minimal activity against PDE-IV (IC₅₀ > 1 μM) [1]. This selectivity for TNF-α over PDE-IV is advantageous, as PDE-IV inhibition is associated with adverse effects like nausea and emesis [2]. The target compound's acetic acid moiety can be leveraged to synthesize analogs that retain this anti-inflammatory profile .

Anti-inflammatory TNF-α PDE4

Optimal Research and Industrial Applications for 2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic Acid Based on Quantitative Evidence


Synthesis of High-Potency TRKA Inhibitors for Cancer Therapeutics

The target compound serves as a crucial intermediate for synthesizing TRKA inhibitors with nanomolar potency. As demonstrated by derivative C03 (IC₅₀ = 56 nM against TRKA), the C3 acetic acid group enables further functionalization to achieve high affinity. Procurement of this compound supports medicinal chemistry efforts targeting TRKA-driven cancers, including neuroblastoma and thyroid carcinoma [1].

Development of Selective MKK4 Inhibitors for Liver Regeneration

Derivatives of the pyrazolo[3,4-b]pyridine scaffold exhibit high selectivity for MKK4 over anti-targets like MKK7 and JNK1. The target compound's core structure is essential for achieving this selectivity, as shown by compounds 58 and 59. This makes it a valuable building block for developing first-in-class MKK4 inhibitors to promote hepatocyte regeneration in liver failure [1].

Creation of Anti-inflammatory Agents with Reduced PDE-IV Side Effects

The scaffold enables the design of TNF-α inhibitors with over 60-fold selectivity against PDE-IV (e.g., compound 9: TNF-α IC₅₀ = 15.7 nM, PDE-IV IC₅₀ > 1 μM). The target compound's acetic acid handle allows for the introduction of substituents that maintain this favorable selectivity profile, supporting the development of safer anti-inflammatory drugs [1].

High-Yield, Cost-Effective Synthesis of Pyrazolopyridine Libraries

The compound's core scaffold can be rapidly synthesized using meglumine-catalyzed protocols, achieving yields of 82–96% in under 25 minutes. This high efficiency, combined with the compound's role as a versatile intermediate, makes it an economically attractive choice for generating diverse compound libraries for high-throughput screening in drug discovery [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.